Product packaging for Tsushimycin(Cat. No.:CAS No. 11054-63-0)

Tsushimycin

Cat. No.: B611499
CAS No.: 11054-63-0
M. Wt: 1304.464
InChI Key: BYWOWQCRVFUOLF-AQZAFBPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsushimycin is a calcium-dependent lipopeptide antibiotic belonging to the amphomycin family. Its structure consists of a cyclodecapeptide core, an exocyclic amino acid, and a fatty acid side chain, which collectively adopt a saddle-like conformation stabilized by a central calcium ion . This structural class exerts its antibacterial effect primarily by selectively targeting and sequestering the essential bacterial cell wall precursor undecaprenyl phosphate (C55-P), thereby inhibiting peptidoglycan biosynthesis . Studies on related lipopeptides have shown that this mechanism leads to in vivo inhibition of both peptidoglycan and wall teichoic acid biosynthesis in Staphylococcus aureus , resulting in cell wall thinning and accumulation of the peptidoglycan precursor Park's nucleotide, without causing significant membrane depolarization . Beyond its antibacterial activity, this compound has demonstrated potent in vitro and in vivo antitrypanosomal activity against Trypanosoma species, the parasites responsible for diseases like African Sleeping Sickness, highlighting its value as a tool for parasitology research . The calcium-dependent activity and its specific mechanism of action, which involves forming a dimeric complex that creates a hydrophobic binding cleft for C55-P, make this compound a compelling compound for studying bacterial cell wall synthesis and for developing new anti-infective agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H93N13O20 B611499 Tsushimycin CAS No. 11054-63-0

Properties

CAS No.

11054-63-0

Molecular Formula

C59H93N13O20

Molecular Weight

1304.464

IUPAC Name

(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C59H93N13O20/c1-30(2)19-14-12-10-8-9-11-13-15-22-40(73)64-37(27-45(80)81)52(84)70-49-34(7)63-53(85)39-21-18-24-72(39)57(89)46(31(3)4)68-56(88)48(33(6)60)67-42(75)29-62-50(82)35(25-43(76)77)65-41(74)28-61-51(83)36(26-44(78)79)66-55(87)47(32(5)59(91)92)69-54(86)38-20-16-17-23-71(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H,61,83)(H,62,82)(H,63,85)(H,64,73)(H,65,74)(H,66,87)(H,67,75)(H,68,88)(H,69,86)(H,70,84)(H,76,77)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32?,33?,34?,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1

InChI Key

BYWOWQCRVFUOLF-AQZAFBPESA-N

SMILES

O=C(O)C[C@H](NC(C/C=C\CCCCCCCC(C)C)=O)C(N[C@@H](C(C)NC([C@]1([H])CCCN1C([C@H](C(C)C)NC([C@@H](C(N)C)NC(CNC([C@H](CC(O)=O)NC(CNC([C@H](CC(O)=O)NC([C@H](C(C(O)=O)C)N2)=O)=O)=O)=O)=O)=O)=O)=O)C(N3CCCC[C@]3([H])C2=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tsushimycin

Origin of Product

United States

Optimization of Fermentation Conditions:physical Parameters Must Be Meticulously Controlled to Maximize Productivity. These Include:

pH: Maintaining an optimal pH range is crucial for enzyme activity and cell viability.

Temperature: Each microbial strain has an optimal temperature for growth and for secondary metabolite production, which may not be the same.

Aeration and Agitation: Adequate dissolved oxygen is often essential for the biosynthesis of complex antibiotics. Agitation rates affect oxygen transfer and nutrient distribution.

Fermentation Time: Yields are typically highest during the stationary phase of microbial growth.

Orthogonal array design and other statistical methods are often employed to efficiently test the impact of multiple parameters simultaneously, allowing for the identification of the optimal conditions for high-yield production. mdpi.com

Genetic Engineering:modern Genetic Engineering Techniques Offer Powerful Tools for Enhancing Antibiotic Production.researchgate.netstrategies Include:

Overexpression of Biosynthetic Genes: Increasing the copy number or using stronger promoters for the NRPS gene cluster responsible for tsushimycin synthesis can lead to higher production levels.

Regulatory Gene Manipulation: Overexpressing positive regulatory genes or knocking out negative regulators within the biosynthetic gene cluster can "switch on" or enhance metabolite production.

Metabolic Pathway Engineering: Modifying primary metabolic pathways to increase the intracellular pool of precursors (e.g., specific amino acids, fatty acids) can channel more resources towards this compound biosynthesis.

By systematically applying these fermentation and genetic strategies, it is feasible to significantly improve the production titers of this compound, facilitating further research and development.

Molecular and Cellular Mechanisms of Action of Tsushimycin

Inhibition of Bacterial Cell Wall Biosynthesisresearchgate.netnih.gov

Tsushimycin is recognized as a specific inhibitor of bacterial cell wall peptidoglycan synthesis. researchgate.net The antibiotic interferes with the crucial, multi-step process of constructing the peptidoglycan layer, which is essential for bacterial survival and structural integrity. researchgate.netsigmaaldrich.com

A primary mechanism of this compound is its ability to inhibit the formation of lipid-linked saccharides, which are essential precursors in the synthesis of glycoproteins and other complex carbohydrates. nih.govnih.gov Studies using particulate enzyme preparations from pig aorta have demonstrated that this compound effectively halts the synthesis of these lipid-linked monosaccharides. nih.gov While it also inhibits the incorporation of mannose and glucose into larger lipid-linked oligosaccharides, these reactions are less sensitive to the antibiotic. nih.govnih.gov A notable effect of this interference is the accumulation of a specific intermediate; in the presence of this compound, most mannose incorporated into lipid-linked oligosaccharides forms a heptasaccharide with the properties of Man5GlcNAc2, whereas, in its absence, larger oligosaccharides are typically produced. nih.govnih.govresearchgate.net

This compound specifically inhibits the formation of key dolichyl phosphate (B84403) intermediates that serve as carriers for monosaccharides in biosynthesis pathways. nih.govnih.gov Research has confirmed its inhibitory action against the synthesis of dolichyl phosphate mannose (Dol-P-Man), dolichyl phosphate glucose (Dol-P-Glc), and dolichyl pyrophosphate N-acetylglucosamine (Dol-PP-GlcNAc). smolecule.comnih.govnih.govresearchgate.net These molecules are critical donors of mannose, glucose, and N-acetylglucosamine for the assembly of the lipid-linked oligosaccharide precursor required for N-glycosylation. hmdb.ca The inhibition of these lipid-linked monosaccharide syntheses appears to be a more sensitive target for this compound than the subsequent elongation of the oligosaccharide chain. nih.gov

Interaction with Bacterial Membranes

In addition to inhibiting biosynthetic pathways, this compound directly targets the bacterial cell membrane. smolecule.comresearchgate.net This interaction is critically dependent on the presence of calcium ions and results in the loss of membrane integrity. smolecule.comiucr.org

The biological activity of this compound is contingent upon the presence of calcium ions (Ca2+). nih.goviucr.org The antibiotic's structure, a cyclodecapeptide core with a fatty-acid residue, adopts a saddle-like conformation that is stabilized by a bound Ca2+ ion. iucr.orgrcsb.org This calcium-stabilized conformation is believed to be essential for its inhibitory function. iucr.org Furthermore, additional Ca2+ ions facilitate the formation of this compound dimers. researchgate.netiucr.orguni-goettingen.de This dimerization is crucial as it creates a structure with a large hydrophobic surface, which enhances its ability to interact with and insert into the lipid bilayers of bacterial cell membranes. researchgate.netiucr.orgrcsb.org The binding of Ca2+ increases the hydrophobicity of the molecular surface, promoting this membrane interaction. researchgate.net

Once inserted into the bacterial membrane, the this compound dimer disrupts its structure and function. smolecule.com The amphiphilic nature of the molecule, with its hydrophobic fatty acid tail and polar peptide ring, allows it to integrate into the lipid bilayer, leading to membrane permeabilization. smolecule.complos.org This disruption compromises the membrane's role as a selective barrier, causing leakage of essential intracellular components, such as potassium ions, which ultimately leads to cell death. smolecule.comasm.orgfrontiersin.org The process can be conceptualized through models of antimicrobial peptide action, such as the formation of pores or a "carpet-like" disruption of the membrane surface, which destabilizes the bilayer and causes fatal damage to the cell. frontiersin.orgnih.gov

Identification of Molecular Targets

The primary molecular target of this compound is the essential bacterial phospholipid carrier, undecaprenyl phosphate (C55-P), also known as bactoprenol (B83863) phosphate. google.comnih.govscite.ai This mechanism is shared with other closely related calcium-dependent antibiotics (CDAs) like friulimicin, laspartomycin C, and amphomycin. nih.govscite.ainih.gov this compound exerts its antibiotic effect by binding to and sequestering C55-P. nih.gov

C55-P is a vital lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane during cell wall construction. nih.govasm.org By forming a stable complex with C55-P, this compound effectively removes it from the biosynthetic cycle. nih.govasm.org This abduction of the C55-P carrier halts the synthesis of the bacterial cell wall and likely disrupts other essential C55-P-dependent pathways, such as the synthesis of teichoic acids. nih.govasm.org Early studies had suggested that amphomycin-type antibiotics might inhibit the enzyme MraY, but more recent evidence points directly to the sequestration of the C55-P substrate itself as the definitive mechanism. asm.orgiucr.orgpsu.edu This mode of action is distinct from any antibiotic currently in clinical use, making C55-P an attractive target for antibiotic development. nih.govresearchgate.net

The recognition and high-affinity binding of this compound to undecaprenyl phosphate (C55-P) are critically dependent on calcium ions (Ca²⁺) and the antibiotic's specific three-dimensional structure. iucr.orgnih.gov Crystal structure analysis of this compound reveals that it adopts a saddle-like conformation stabilized by a central Ca²⁺ ion bound within its cyclodecapeptide ring. iucr.orgnih.gov This initial calcium binding is crucial for achieving the correct conformation needed for biological activity. iucr.org

Furthermore, this compound molecules associate into dimers, a process also mediated by additional, peripheral Ca²⁺ ions. iucr.orgnih.govuni-goettingen.de This dimerization creates a structure with a large hydrophobic surface, capable of interacting with the bacterial cell membrane, and encloses a space that acts as a binding cleft for the C55-P target. iucr.orgnih.gov The binding stoichiometry of the related antibiotic friulimicin to C55-P has been determined to be 2:1, which supports the functional relevance of the dimeric structure observed in this compound crystals. asm.orgnih.govasm.org

While the crystal structure of this compound with its target is not available, the structure of the highly similar antibiotic laspartomycin C in a complex with a C55-P analogue provides significant insight. nih.govresearchgate.net In this complex, target recognition involves direct interaction between the phosphate headgroup of the lipid carrier and both the central and peripheral calcium ions, as well as hydrogen bonds with the antibiotic's peptide backbone. nih.govresearchgate.net Given that the unliganded this compound dimer structure superimposes closely with the laspartomycin C dimer, a similar high-affinity binding mechanism is expected. nih.govresearchgate.net This sequestration of C55-P by the this compound dimer is a high-affinity interaction, as demonstrated by the low nanomolar dissociation constant (Kd) observed for laspartomycin C. nih.govresearchgate.net

Cellular Responses to this compound Exposure

Exposure of susceptible Gram-positive bacteria to this compound triggers a cascade of cellular responses stemming directly from the sequestration of undecaprenyl phosphate (C55-P). The most immediate and critical consequence is the inhibition of cell wall biosynthesis. smolecule.com By depleting the available pool of the C55-P carrier, this compound blocks the membrane-associated steps of peptidoglycan synthesis. nih.govasm.org

Specifically, research has shown that this compound inhibits the formation of critical lipid-linked saccharide precursors, including dolichyl phosphate mannose, dolichyl phosphate glucose, and dolichyl pyrophosphate N-acetylglucosamine in model systems. smolecule.comnih.gov This leads to an accumulation of cytoplasmic cell wall precursors that cannot be transported across the membrane, effectively halting the construction and repair of the peptidoglycan layer. asm.org The ultimate result is a weakened cell envelope that can no longer withstand the internal osmotic pressure, leading to cell lysis and death. smolecule.com

Comparative Mechanistic Analysis with Other Calcium-Dependent Lipopeptides (e.g., Daptomycin (B549167), Friulimicin)

The calcium-dependent lipopeptides can be broadly categorized based on their distinct mechanisms of action, with this compound and Friulimicin operating differently from Daptomycin. scite.ainih.gov

This compound vs. Friulimicin: this compound and Friulimicin are very closely related, differing by only a single amino acid in the exocyclic position (Aspartic acid in this compound, Asparagine in Friulimicin). iucr.orgnih.govasm.org Their mechanisms of action are considered to be virtually identical. nih.gov Both require Ca²⁺ for structural stability and dimerization, and both function by sequestering the lipid carrier C55-P, thereby inhibiting cell wall synthesis without causing significant, direct membrane depolarization. nih.govasm.orguni-goettingen.de

This compound vs. Daptomycin: The comparison between this compound and Daptomycin reveals fundamental mechanistic differences despite both being calcium-dependent lipopeptides. iucr.orgresearchgate.net Daptomycin is technically a lipodepsipeptide due to an ester linkage in its core and has a different amino acid composition. nih.govpsu.edu Their primary targets and subsequent cellular effects are distinct. Daptomycin's main mechanism involves Ca²⁺-dependent insertion into the bacterial cytoplasmic membrane, oligomerization, and subsequent disruption of membrane potential, leading to ion leakage and rapid cell death. asm.orgbiorxiv.orgasm.org While Daptomycin also inhibits cell wall synthesis, this is considered a downstream effect of its membrane-disrupting activities. biorxiv.org

Conversely, this compound's primary target is C55-P. asm.orgnih.gov Its mechanism does not rely on forming pores or causing rapid membrane depolarization; instead, it specifically inhibits the peptidoglycan synthesis pathway at the level of precursor transport. asm.org This fundamental difference in their molecular targets explains why there is limited cross-resistance between Daptomycin and amphomycin-class antibiotics like this compound. psu.edu

Comparative Table of Mechanisms

Feature This compound Friulimicin Daptomycin
Chemical Class Cyclic Lipopeptide nih.gov Cyclic Lipopeptide nih.gov Cyclic Lipodepsipeptide nih.gov
Primary Molecular Target Undecaprenyl Phosphate (C55-P) asm.orgnih.gov Undecaprenyl Phosphate (C55-P) nih.govasm.org Cytoplasmic Membrane (Phosphatidylglycerol) asm.orgbiorxiv.org
Primary Mechanism Sequestration of C55-P, inhibition of cell wall synthesis. asm.org Sequestration of C55-P, inhibition of cell wall synthesis. nih.govasm.org Membrane depolarization, ion leakage, disruption of cell envelope synthesis. asm.orgbiorxiv.org
Role of Ca²⁺ Stabilizes conformation and mediates dimerization for target binding. iucr.orgnih.gov Stabilizes conformation and mediates complex formation with C55-P. nih.govasm.org Reduces charge, facilitates membrane binding and oligomerization. biorxiv.org

| Biologically Active Form | Dimer iucr.orgnih.govnih.gov | Dimer (in complex with C55-P) nih.govasm.org | Oligomer/Micelle asm.org |

Structure Activity Relationship Sar and Design of Tsushimycin Analogs

Impact of Peptide Core Modifications on Biological Activity

The cyclic decapeptide core of tsushimycin is a primary determinant of its antimicrobial action, largely due to its role in binding calcium and adopting a specific three-dimensional conformation necessary for target interaction.

The biological activity of this compound is intrinsically linked to its ability to bind calcium ions. The antibiotic's backbone adopts a saddle-like conformation that is stabilized by a Ca²⁺ ion chelated within the peptide ring. iucr.orgresearchgate.net This calcium-dependent structure is a hallmark of this antibiotic class. researchgate.netnih.gov X-ray crystallography studies have revealed that specific amino acid residues are crucial for this coordination. The side chains of Aspartic acid at position 1 (Asp1) and Aspartic acid at position 5 (Asp5) are directly involved in coordinating the central Ca²⁺ ion. iucr.orgresearchgate.net The precise arrangement of these and other atoms creates a pentagonal bipyramidal geometry around the central calcium ion. researchgate.net

Beyond stabilizing the monomeric structure, calcium is also essential for the formation of this compound dimers. iucr.org Additional Ca²⁺ ions link two antibiotic molecules together, creating a functional dimer that encloses a space resembling a binding cleft. iucr.orgresearchgate.netnih.gov This dimeric structure possesses a large hydrophobic surface, which is thought to be crucial for interacting with the bacterial cell membrane. iucr.orgresearchgate.netnih.gov The formation of these dimers, facilitated by calcium binding, appears to be a prerequisite for antimicrobial activity, enhancing the molecule's ability to interact with and disrupt the bacterial membrane. researchgate.netsmolecule.com In some crystal structures, the side chain of Asp1 was observed in an alternative "open" conformation, displaced by a water molecule, which may represent a mechanism for the entry of the Ca²⁺ ion into the core of the antibiotic. iucr.org

Comparisons with related lipopeptides, such as daptomycin (B549167), highlight the conserved nature of calcium-binding motifs. Daptomycin contains a highly conserved Asp-X-Asp-Gly sequence that is imperative for calcium binding and full antibacterial activity. nih.gov This underscores the critical role of specific acidic residues in the peptide core for the structural integrity and function of this class of antibiotics.

Modifying the amino acid sequence of the peptide core can have significant effects on the antimicrobial potency of this compound analogs. While specific SAR studies on a wide range of this compound analogs are not extensively documented in the public domain, principles derived from related lipopeptides provide valuable insights.

A key comparison can be made with the antibiotic friulimicin B, which is structurally very similar to this compound but features an Asparagine (Asn) residue at position 1 instead of Aspartic acid (Asp). researchgate.net This single substitution of a neutral amide for a negatively charged carboxylic acid at a key calcium-coordinating position likely alters the molecule's calcium-binding affinity and subsequent biological activity. The family of amphomycin-type antibiotics, which includes this compound and aspartocin, is characterized by an Asp residue at this position, distinguishing them from the friulimicins. nih.gov

General strategies for modifying antimicrobial peptides (AMPs) often involve substituting natural L-amino acids with D-amino acids or other unnatural amino acids to enhance stability against proteases. frontiersin.orgmdpi.com While such modifications can improve a peptide's pharmacokinetic profile, they can also impact its activity. For instance, replacing all L-lysine and L-arginine residues with their D-enantiomers in one model AMP resulted in remarkable stability but also led to a significant difference between in vitro and in vivo efficacy. frontiersin.org The introduction of aromatic residues like Tryptophan (Trp) or Phenylalanine (Phe) can also significantly alter the antimicrobial spectrum and activity of cyclic lipopeptides. acs.org These findings suggest that substitutions within the this compound core, even at non-calcium-binding sites, could modulate its antimicrobial spectrum and potency by altering its hydrophobicity, charge, and conformational flexibility.

Peptide/Analog Modification Impact on Activity/Structure References
This compound Baseline (Asp1)Native activity; Asp1 involved in Ca²⁺ coordination. iucr.orgresearchgate.net
Friulimicin B Asp1 -> Asn1Defines friulimicin class; alters Ca²⁺ binding site. researchgate.netnih.gov
Daptomycin Analog D-Amino Acid SubstitutionsEnhanced proteolytic stability, but can alter in vivo efficacy. frontiersin.org
Cyclic Lipopeptide Analogs Hydrophobic/Aromatic SubstitutionsCan significantly improve the antimicrobial spectrum. acs.org

Influence of Exocyclic Amino Acid Variation

The importance of this position is highlighted by comparing this compound to other closely related antibiotics. The friulimicins, for example, differ from the amphomycin family (which includes this compound) primarily at this position, featuring an exocyclic Asparagine (Asn) instead of Asp. nih.govasm.org The change from a negatively charged Asp to a neutral Asn at this critical juncture between the hydrophilic peptide core and the lipophilic tail can be expected to influence the molecule's amphiphilicity, solubility, and interaction with both calcium ions and the bacterial membrane. asm.org In fact, the exocyclic residue is believed to be involved in the coordination of the Ca²⁺ ions that are necessary for the dimerization of the antibiotic, a process considered essential for its activity. asm.org Therefore, variations at the exocyclic position represent a key strategy in the design of new analogs with potentially altered or improved properties.

Antibiotic Family Exocyclic Amino Acid Significance References
Amphomycin (e.g., this compound) Aspartic Acid (Asp)Characterizes the amphomycin/aspartocin class. nih.govgoogle.com
Friulimicin Asparagine (Asn)Characterizes the friulimicin class; alters charge at the core-tail interface. nih.govasm.org

Role of the Fatty Acid Chain in Biological Activity

The fatty acid tail of this compound is a critical component for its antibacterial activity, primarily facilitating the antibiotic's interaction with and anchoring into the bacterial cell membrane. iucr.orgnih.gov The properties of this acyl chain, including its length, degree of saturation, and the presence of functional groups, are key determinants of potency and spectrum. oup.com

The length and saturation of the fatty acid tail modulate the biological activities of lipopeptide antibiotics. oup.com The primary fatty acid component of this compound has been identified as cis-3-isotetradecenoic acid, a 14-carbon monounsaturated fatty acid. researchgate.net

Studies on various lipopeptides show that antimicrobial activity is highly dependent on the length of the acyl chain. semanticscholar.org Increasing chain length generally enhances interactions with the bacterial membrane. semanticscholar.org However, this is not a linear relationship; excessively long chains can lead to self-aggregation or an increase in toxicity towards mammalian cells, diminishing the therapeutic window. semanticscholar.org For many antimicrobial peptides, an optimal acyl chain length of 8 to 12 carbons has been found to provide a good balance between improved antimicrobial activity and minimal toxicity. semanticscholar.org For another class of cyclic lipopeptides, the optimal antimicrobial activity was observed with C8-C12 chains, while chains longer than C10 led to high hemolytic activity. mdpi.com

The degree of saturation also plays a vital role. Unsaturation, which introduces kinks into the acyl chain, can affect how the lipid tail packs within the bacterial membrane, influencing membrane fluidity. libretexts.org The presence of a cis double bond in this compound's native fatty acid likely imparts a specific conformation that is optimal for its mechanism of action. researchgate.net Altering the chain length or saturation state is a common strategy in the semi-synthesis of new lipopeptide analogs to optimize their potency and selectivity. oup.com

The specific chemical structure of the acyl tail, beyond just its length and saturation, influences activity. This compound and the related antibiotic amphomycin differ slightly in the structure of their fatty acid residues, indicating that even minor modifications can be a source of natural diversity. researchgate.net

The position of functional groups, such as double bonds, is critical. In this compound, the double bond is at the C3 position. researchgate.net The development of semi-synthetic lipopeptides has demonstrated the impact of adding other functionalities. For example, surotomycin, an analog of daptomycin, features a modified lipid tail containing a conjugated alkene and an aromatic moiety, which was found to confer enhanced activity. nih.gov This highlights that the introduction of features like aromatic rings or different arrangements of double bonds can significantly improve the pharmacological properties of a lipopeptide antibiotic. Therefore, modifying the acyl tail of this compound with different functional groups or altering the position of its native double bond are promising avenues for the design of novel derivatives.

Compound/Analog Type Fatty Acid Moiety Key SAR Implication References
This compound cis-3-isotetradecenoic acid (C14:1)Native structure with a specific chain length and unsaturation. researchgate.net
Amphomycin cis-3-anteisotridecenoic acid (C13:1)Minor variation in chain length and branching compared to this compound. researchgate.netresearchgate.net
Generic Lipidated AMPs C8-C12 acyl chainsOften represents the optimal balance of antimicrobial activity and toxicity. semanticscholar.orgmdpi.com
Surotomycin (Daptomycin analog) Acyl tail with conjugated alkene and aromatic groupFunctionalization of the tail can lead to enhanced activity. nih.gov

Conformational Dynamics and Activity Modulation

The biological activity of this compound, a potent lipopeptide antibiotic, is intricately linked to its three-dimensional structure and dynamic behavior in the presence of essential cofactors. The molecule's ability to adopt specific conformations and engage in intermolecular interactions is fundamental to its antibacterial mechanism.

Correlation Between Saddle-like Conformation and Biological Function

The structural backbone of this compound adopts a distinct saddle-like conformation. nih.govresearchgate.net This specific spatial arrangement is not a random feature but is a crucial determinant of its biological function. smolecule.com The saddle shape is stabilized by the presence of a calcium ion (Ca²⁺) bound within the cyclodecapeptide ring. nih.govresearchgate.net This Ca²⁺-induced stabilization is a hallmark of this class of antibiotics and is directly responsible for their calcium-dependent activity. nih.goviucr.org

The unique topography of the saddle-like structure is essential for the antibiotic's interaction with bacterial cell membranes. smolecule.com It facilitates the proper orientation of the molecule for effective binding to its target sites on bacterial cells, which is a prerequisite for its primary mechanism of action: the inhibition of cell wall synthesis. smolecule.com The conformation creates a specific surface that is believed to interact with components of the bacterial membrane, initiating the cascade of events that leads to cell death. nih.govsmolecule.com

Dimerization State and Enhanced Activity

Beyond its monomeric conformation, the biological activity of this compound is significantly enhanced through dimerization. nih.govresearchgate.net In the presence of calcium ions, two this compound molecules associate to form a dimeric complex. nih.goviucr.org This dimerization is mediated by additional Ca²⁺ ions that link the two antibiotic molecules. nih.govresearchgate.net The resulting dimer encloses a space that resembles a binding cleft. nih.goviucr.org

The formation of this dimer is considered to be the biologically active state of the antibiotic. iucr.org The dimer possesses a large, continuous hydrophobic surface which is capable of interacting with the lipid bilayer of the bacterial cell membrane. nih.govresearchgate.net This enhanced hydrophobicity, facilitated by Ca²⁺ binding, allows for a more profound interaction with and disruption of the bacterial membrane. researchgate.net It is hypothesized that this dimeric structure may accommodate a substrate, potentially an anionic one that could interact with the bound Ca²⁺ ions. iucr.org This dimerization and subsequent membrane interaction are key to its potent antibacterial effects. nih.gov

Calcium Dependence in SAR Studies

The structure-activity relationship (SAR) of this compound is fundamentally dependent on the presence of calcium ions. nih.govresearchgate.net All calcium-dependent antibiotics (CDAs), including this compound, require calcium to achieve their potent antibacterial activities. nih.gov In the absence of calcium, the biological activity of these lipopeptides is significantly diminished. nih.gov

Crystallographic studies have provided a clear structural basis for this calcium dependence. A Ca²⁺ ion is bound within the peptide ring, playing a critical role in stabilizing the bioactive saddle-like conformation. nih.goviucr.org Furthermore, additional calcium ions are essential for linking this compound monomers into the more active dimeric form. nih.govresearchgate.net The binding of Ca²⁺ increases the hydrophobicity of the molecule's surface, which in turn facilitates the dimerization process and enhances interaction with bacterial membranes. researchgate.net Therefore, any SAR and design considerations for this compound analogs must account for the critical role of calcium in maintaining the structural integrity and promoting the active oligomeric state of the molecule.

Interactive Data Table: Key Structural and Functional Features of this compound

FeatureDescriptionRole in Biological ActivityKey References
Conformation Saddle-likeEssential for interaction with bacterial cell membranes and binding to target sites. nih.govresearchgate.netsmolecule.com
Dimerization Forms dimers in the presence of Ca²⁺The likely biologically active form, presenting a large hydrophobic surface for membrane interaction. nih.govresearchgate.netiucr.org
Calcium Binding Binds Ca²⁺ within the peptide ring and between monomersStabilizes the saddle-like conformation and mediates the formation of active dimers. nih.govresearchgate.netnih.gov

Synthetic and Semisynthetic Strategies for Tsushimycin and Its Derivatives

Total Chemical Synthesis Approaches for Tsushimycin

The total chemical synthesis of a molecule as complex as this compound, which features a cyclodecapeptide core, an exocyclic amino acid, a unique fatty acid side chain, and multiple stereocenters, is a formidable undertaking. iucr.org Synthetic approaches are broadly categorized into linear and convergent strategies, each with distinct advantages and drawbacks.

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Reactants are added sequentially in a step-by-step manner to build the molecule. chemistnotes.comfiveable.meConceptually simple to plan.Overall yield decreases significantly with each step; inefficient for complex molecules. chemistnotes.comuniurb.it
Convergent Synthesis Key fragments of the molecule are synthesized independently and then combined. wikipedia.orgHigher overall efficiency and yield; allows for parallel workstreams. chemistnotes.comwikipedia.orgRequires more complex planning to design and couple fragments effectively.

A critical and often low-yielding step in the synthesis of cyclic peptides is macrocyclization, the ring-closing reaction. mdpi.com This process is entropically disfavored, and the linear precursor must adopt a specific conformation to bring the reactive ends together. uni-kiel.de This step often competes with undesirable intermolecular reactions, such as dimerization or polymerization, which can be mitigated by performing the reaction under high-dilution conditions, though this can complicate scalability. mdpi.com The success of macrocyclization is highly dependent on the sequence of the linear peptide and the site chosen for ring closure. uni-kiel.de

Achieving precise stereocontrol over the multiple chiral centers in this compound is another major hurdle. The molecule's specific three-dimensional, saddle-like conformation, which is stabilized by a calcium ion, is essential for its biological activity. iucr.orgnih.gov Replicating this exact stereochemistry through chemical synthesis requires sophisticated methods to control the configuration of each amino acid incorporated and to ensure that the final macrocycle adopts the correct folding. Any deviation can lead to inactive or less potent compounds.

Combinatorial Biosynthesis for Analog Generation

Combinatorial biosynthesis leverages the cell's natural enzymatic machinery to produce novel compounds by genetically modifying the biosynthetic pathways of natural products. frontiersin.org This approach is a powerful tool for generating libraries of this compound analogs that would be difficult to access through total chemical synthesis.

This compound is a nonribosomal peptide, meaning it is synthesized by large, multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs), not by the ribosome. nih.gov The genes encoding these enzymes are organized into a biosynthetic gene cluster (BGC). jmicrobiol.or.krjmicrobiol.or.kr Although the specific BGC for this compound has not been detailed as extensively as for some other lipopeptides, the principles of its manipulation can be inferred from related compounds like laspartomycin. nih.gov

Strategies for diversifying this compound by engineering its BGC include:

Gene Inactivation/Deletion: Knocking out genes responsible for "tailoring" enzymes (e.g., those involved in methylation or hydroxylation) can produce simplified analogs. jmicrobiol.or.kr

Heterologous Expression: Expressing the entire this compound BGC in a different, more genetically tractable host organism can facilitate higher production and easier genetic manipulation. mdpi.com

Module Swapping: Exchanging entire modules or domains within the NRPS assembly line with those from other BGCs can lead to the incorporation of different amino acids into the peptide backbone. researchgate.net This has been used to create hybrid antibiotics by combining genes from different pathways. caister.com

Enzyme/DomainFunction in BiosynthesisPotential for Analog Generation
Adenylation (A) Domain Selects and activates a specific amino acid building block. nih.govEngineering the substrate binding pocket can lead to the incorporation of non-native amino acids.
Condensation (C) Domain Catalyzes peptide bond formation between adjacent amino acids.Modifying C domains can alter the efficiency of peptide bond formation with new substrates.
Thioesterase (TE) Domain Releases the final peptide from the NRPS enzyme, often catalyzing macrocyclization. chemrxiv.orgEngineering the TE can influence cyclization and generate products of different ring sizes or hybrid structures.
Tailoring Enzymes Modify the peptide core or side chains (e.g., methylation, oxidation). frontiersin.orgInactivating or introducing new tailoring enzymes can create a wide array of derivatives.

Directed evolution is a powerful technique used to re-engineer enzymes for new functions. nih.gov For NRPS enzymes, the adenylation (A) domains are a primary target because they act as the "gatekeepers" that determine which amino acid building blocks are incorporated. nih.gov By creating libraries of mutant A-domains and applying a selection pressure (e.g., a screen for antibiotic activity), it is possible to evolve enzymes that recognize and incorporate novel or non-proteinogenic amino acids into the this compound scaffold. nih.gov This approach has been successfully used to alter the substrate specificity of NRPS enzymes and generate new peptide products. nih.govnih.gov Similarly, the thioesterase (TE) domain, which catalyzes the final cyclization and release of the molecule, can be engineered through directed evolution to accept modified peptide chains or to generate new macrocyclic structures. chemrxiv.org

Chemical Derivatization and Modification

Semisynthesis, which involves the chemical modification of the natural product, provides a direct route to novel derivatives. This compound possesses several functional groups that serve as handles for chemical derivatization. This strategy allows for precise, targeted changes to the molecule to probe its SAR. A key advantage is that it bypasses the need for a complex total synthesis, starting instead with the readily available fermented product.

Potential sites for modification on the this compound molecule include:

The Fatty Acid Side Chain: The lipid tail is crucial for membrane interaction. Modifications such as altering its length, branching, or degree of saturation can impact antibacterial potency and spectrum. Azide-functionalized fatty acids, for example, can be used as precursors in biosynthesis or for post-isolation modification via click chemistry. uni-frankfurt.de

The Exocyclic Amino Acid: The free amino group of the N-terminal 2,3-diaminobutyric acid (Dab) residue is a prime site for acylation or alkylation to introduce new functionalities.

Carboxyl Groups: The aspartic acid residues (Asp) contain free carboxyl groups that can be converted to esters or amides, which may alter the molecule's charge, solubility, and calcium-binding properties. iucr.org

The Dab9 Residue: In related lipopeptides, the Dab9 residue within the macrocycle has been identified as a site for chemical derivatization. google.com

Introduction of Linkers and Functional Groups

A key aspect of modifying this compound and related lipopeptides involves the introduction of linkers and various functional groups. This strategy aims to alter the molecule's physical and chemical properties, such as solubility, stability, and interaction with biological targets.

Semisynthetic approaches often begin with the natural this compound scaffold. ajmb.org One common modification involves the removal of the native lipophilic fatty acid moiety, which can then be replaced with a variety of substituents. These new groups can be attached directly or via a linker. The choice of linker and functional group is critical and can be guided by computational, structure-based, or analog-based drug design to enhance the desired biological activity. ajmb.orgajmb.org

The introduction of these new moieties can serve several purposes:

Improved Pharmacokinetics: Attaching hydrophilic groups or polymers like polyethylene (B3416737) glycol (PEG) can enhance solubility and prolong the circulation half-life. beilstein-journals.org

Enhanced Target Interaction: The addition of specific functional groups can lead to stronger or more selective binding to the biological target.

Probing Mechanism of Action: Fluorescent probes or photoaffinity labels can be incorporated to study the molecule's mechanism of action and identify its binding partners. nih.gov

Strategies for introducing these modifications often involve standard chemical ligation techniques. For instance, sortase-catalyzed transpeptidation provides a chemoenzymatic method for the site-specific attachment of lipid-modified oligoglycine peptides to protein substrates. nih.gov

Site-Specific Modification of Peptide and Lipid Moieties

Site-specific modifications of both the peptide core and the lipid tail of this compound are crucial for developing new analogs with tailored properties. ugent.be

Peptide Moiety Modification: The cyclic decapeptide core of this compound contains several amino acid residues that can be targeted for modification. researchgate.netnih.gov These include both proteinogenic and non-proteinogenic amino acids like diaminobutyric acid (Dab), pipecolinic acid (Pip), and methylaspartic acid (Me-Asp). nih.govasm.org Modifications can include:

Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts to probe structure-activity relationships (SAR).

Glycosylation: The attachment of sugar moieties (O-, N-, S-, or C-glycosylation) to amino acid side chains, such as serine, threonine, or asparagine, can improve stability, solubility, and biological activity. nih.govmdpi.comgoogle.com

Backbone Modification: Introducing N-methylation or other alterations to the peptide backbone can enhance proteolytic stability. nih.gov

Lipid Moiety Modification: The lipid tail of this compound, an iso-tetradecenoyl group, plays a significant role in its interaction with bacterial membranes. researchgate.net Modification of this lipid part is a key strategy for modulating the antibiotic's activity and properties. This can involve:

Chain Length Variation: Altering the length of the fatty acid chain can impact the hydrophobicity and membrane-disrupting ability of the molecule. nih.gov

Introduction of Different Lipids: Replacing the natural fatty acid with other lipidic structures, such as different fatty acids, cholesterol, or synthetic lipid moieties, can fine-tune the molecule's properties. nih.govresearchgate.net

Attachment Point: The point of attachment of the lipid tail to the peptide core can also be varied, potentially leading to analogs with different conformations and activities.

These modifications are often achieved through a combination of chemical synthesis and enzymatic methods. For example, a delipidated this compound core can be produced and subsequently re-acylated with a desired lipophilic substituent. google.com

Solid-Phase Peptide Synthesis (SPPS) in this compound Analog Research

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in the research and development of this compound analogs. uu.nl This technique allows for the efficient and controlled assembly of peptide chains on a solid support, facilitating the synthesis of complex peptides and their derivatives. bachem.combiotage.com

The most common approach for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.gov This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a resin support. bachem.com The process is often automated, allowing for the rapid synthesis of numerous peptide analogs for screening and optimization. beilstein-journals.org

Key advantages of SPPS in this compound research include:

Flexibility in Design: SPPS allows for the incorporation of a wide variety of natural and non-natural amino acids, as well as other chemical moieties, at specific positions within the peptide sequence. biotage.com This flexibility is crucial for exploring the structure-activity relationships of this compound analogs.

High Purity and Yield: The purification process in SPPS is simplified as reagents and byproducts are easily washed away, leading to high-purity peptides. bachem.com

Synthesis of Difficult Sequences: While the synthesis of some peptide sequences can be challenging due to aggregation, specialized techniques within SPPS, such as the use of pseudoproline dipeptides or depsipeptide units, can overcome these difficulties. nih.gov

Facilitation of Modifications: SPPS is highly compatible with the introduction of various modifications, such as glycosylation and lipidation, which are key strategies for improving the therapeutic potential of this compound. beilstein-journals.orgnih.gov For instance, a lipidated amino acid can be incorporated during the SPPS process to generate the desired lipopeptide.

The table below summarizes the key aspects of synthetic strategies for this compound.

Strategy Description Examples of Modifications Key Techniques References
Introduction of Linkers and Functional Groups Altering physicochemical properties by adding new chemical entities.PEGylation, attachment of fluorophores or photoaffinity probes.Chemical ligation, Sortase-catalyzed transpeptidation. ajmb.orgbeilstein-journals.orgnih.gov
Site-Specific Peptide Modification Modifying the amino acid sequence or structure of the peptide core.Amino acid substitution, glycosylation, N-methylation.SPPS, enzymatic modification. nih.govasm.orgnih.gov
Site-Specific Lipid Modification Altering the structure of the lipid tail.Varying fatty acid chain length, introducing different lipid moieties.Delipidation-reacylation, incorporation of lipidated amino acids in SPPS. nih.govresearchgate.netgoogle.com
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis of peptide chains on a solid support.Synthesis of linear peptide precursors, incorporation of unnatural amino acids.Fmoc/tBu chemistry, automated synthesis. uu.nlbachem.combiotage.comnih.gov

Preclinical Biological Investigations of Tsushimycin

Antimicrobial Spectrum and Potency In Vitro

Tsushimycin's antimicrobial activity is notably directed towards Gram-positive bacteria. Its efficacy is influenced by the presence of calcium ions, which are crucial for its structural stability and biological function. smolecule.comiucr.org The antibiotic's mechanism of action involves the inhibition of cell wall synthesis by interfering with the formation of lipid-linked saccharides essential for this process. smolecule.comnih.gov

This compound demonstrates potent activity against a range of Gram-positive bacteria. researchgate.net Its effectiveness is comparable to other lipopeptide antibiotics like daptomycin (B549167). acs.org The presence of calcium ions in the testing medium can enhance its activity, leading to lower minimum inhibitory concentration (MIC) values. iucr.org The antibiotic is comprised of a cyclodecapeptide core, an exocyclic amino acid, and a fatty-acid residue. researchgate.netnih.gov Its saddle-like backbone conformation is stabilized by a Ca2+ ion, which is a key factor in the calcium-dependence of this antibiotic class. researchgate.netnih.gov

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria (Specific MIC data for this compound against a range of Gram-positive pathogens was not available in the search results. The table structure is provided for when such data becomes available.)

Bacterial StrainMIC (µg/mL)Reference
Data not availableData not available

Lipopeptide antibiotics as a class are recognized for their activity against multi-resistant bacteria. iucr.org While specific data on this compound's activity against a comprehensive panel of multidrug-resistant (MDR) strains is not detailed in the provided search results, the general class of calcium-dependent lipopeptides, which includes this compound, is noted for its potent bactericidal activity against Gram-positive organisms, including antibiotic-resistant strains. researchgate.netasm.org For instance, daptomycin, a related lipopeptide, is effective against methicillin-resistant Staphylococcus aureus (MRSA). acs.org The potential for this compound to be active against such strains is therefore high, though direct confirmatory data is pending.

Table 2: In Vitro Susceptibility of Multidrug-Resistant Gram-Positive Strains to this compound (Specific data for this compound against multidrug-resistant strains was not available in the search results. The table structure is provided for future data.)

Bacterial Strain (Resistance Profile)MIC (µg/mL)Reference
Data not availableData not available

Antitrypanosomal Activity

Screening of antibiotic libraries has identified this compound as possessing antitrypanosomal properties. researchgate.netnih.gov

In vitro studies have demonstrated that this compound exhibits potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. researchgate.netnih.gov One study reported that its activity against the GUTat 3.1 strain of T. brucei was comparable to that of suramin, a standard drug for treating this disease. However, its activity against the STIB900 strain was lower than that of suramin. researchgate.net

Table 3: In Vitro Antitrypanosomal Activity of this compound (Specific IC50 values were not consistently provided across all search results. The table reflects the qualitative comparisons found.)

Trypanosoma StrainIC50 (µg/mL)ComparisonReference
T. brucei GUTat 3.1Data not availableSimilar to Suramin researchgate.net
T. brucei STIB900Data not availableLower than Suramin researchgate.net

The in vitro antitrypanosomal activity of this compound has been further investigated in animal models. researchgate.netnih.gov While detailed results of these in vivo studies were not available in the provided search results, the initial findings from in vitro screening have prompted further exploration of its potential as a treatment for trypanosomiasis. researchgate.netnih.gov One study mentioned that this compound did not cure mice in a T. b. brucei S427 acute model at a dose of 50 mg/kg x 4, but it did extend the mean survival time. researchgate.net

Antiviral Properties (In Vitro Studies)

Some lipopeptides, such as daptomycin and surfactin, have shown potential as antiviral agents, including against SARS-CoV-2. frontiersin.org While this compound belongs to this class of compounds, specific in vitro studies evaluating its direct antiviral properties were not detailed in the provided search results. The primary mechanism of this compound involves the inhibition of lipid-linked saccharide synthesis, which is a crucial process in bacterial cell wall formation. nih.gov It is plausible that this mechanism could also interfere with viral processes that rely on host cell glycosylation pathways, but this remains to be experimentally verified.

Studies on Resistance Mechanisms to this compound

As of the current body of scientific literature, specific studies detailing the development of resistance mechanisms to this compound have not been reported. The emergence of resistance to lipopeptide antibiotics, as a class, is considered to be a rare event. mdpi.com However, insights into potential resistance pathways can be inferred from research on structurally and functionally related compounds, most notably daptomycin.

Investigations into daptomycin resistance have revealed that bacteria can develop reduced susceptibility through specific genetic mutations, primarily affecting the cell membrane and its biosynthesis. mdpi.comuwaterloo.ca These studies often employ methods such as serial passage, where bacteria are repeatedly exposed to sub-inhibitory concentrations of the antibiotic to select for resistant mutants. emerypharma.comgardp.orgfrontiersin.org

Inferred Potential Mechanisms of Resistance

Given the structural similarity and related mode of action to other calcium-dependent lipopeptide antibiotics, it is hypothesized that resistance to this compound, should it emerge, might involve similar mechanisms to those observed for daptomycin. uwaterloo.caasm.org These mechanisms in daptomycin-resistant strains, particularly Staphylococcus aureus, are often multifactorial and involve alterations in the bacterial cell envelope. nih.gov

Key genetic loci associated with daptomycin resistance include genes responsible for:

Cell Membrane Phospholipid Biosynthesis: Mutations in genes such as mprF (multiple peptide resistance factor), cls2 (cardiolipin synthase), and pgsA (phosphatidylglycerol synthase) have been identified in daptomycin-resistant strains. mdpi.com The mprF gene is involved in the synthesis and translocation of lysyl-phosphatidylglycerol, which increases the positive net charge of the bacterial cell membrane. This alteration is thought to repel the positively charged calcium-daptomycin complex, thus impeding its ability to bind to and disrupt the membrane. uwaterloo.ca

Cell Wall Homeostasis: Mutations in the two-component regulatory system walK/walR (also known as yycFG), which plays a crucial role in coordinating cell wall biosynthesis and cell division, have also been linked to daptomycin resistance. mdpi.com

Other Genetic Factors: While less common, mutations in other genes have also been implicated, suggesting that the development of resistance is a complex process that can involve multiple pathways. nih.gov

It is important to emphasize that these mechanisms have been identified in the context of daptomycin resistance and have not been directly observed or studied for this compound. The lack of reported resistance to this compound may be due to a variety of factors, including its specific mechanism of action or its limited clinical and research use compared to daptomycin. nih.gov

Below is a table summarizing the genes and associated mechanisms implicated in resistance to the related lipopeptide antibiotic, daptomycin.

GeneFunction of Gene ProductImplied Mechanism of Resistance to Daptomycin
mprFLysyl-phosphatidylglycerol synthase and flippaseIncreased positive surface charge of the cell membrane, leading to electrostatic repulsion of the antibiotic complex. mdpi.comuwaterloo.ca
walK/walR (yycFG)Two-component system regulating cell wall metabolismAlterations in cell wall architecture and turnover. mdpi.com
cls2Cardiolipin synthaseChanges in the composition and fluidity of the cell membrane. mdpi.com
pgsAPhosphatidylglycerol synthaseModification of membrane phospholipid content. mdpi.com

Further research, potentially involving serial passage studies and mutational analysis of bacteria exposed to this compound, would be necessary to determine if similar or novel resistance mechanisms are relevant to this specific compound. emerypharma.comaist.go.jpscielo.br

Emerging Research Areas and Future Directions

Advanced Structural Studies: Cryo-EM and NMR of Tsushimycin-Target Complexes

The crystal structure of this compound has been determined at high resolution, revealing a distinctive saddle-like backbone conformation stabilized by a crucial calcium ion. researchgate.net This structure shows the antibiotic forming dimers with a large hydrophobic surface, suggesting a mechanism of interaction with bacterial cell membranes. researchgate.net However, this represents the unbound state of the molecule. A significant leap forward in understanding its mechanism will come from visualizing its direct interaction with its cellular targets.

Future research should prioritize the structural elucidation of this compound in complex with its proposed binding partners, such as the components of the cell wall biosynthesis machinery. asm.org Techniques like Cryo-Electron Microscopy (Cryo-EM) are exceptionally well-suited for this purpose. Cryo-EM allows for the study of large and flexible biomolecular complexes in their near-native state, overcoming the need for crystallization which can be a major hurdle for membrane-associated proteins. azooptics.comjeolusa.comnih.gov Visualizing a this compound-target complex, for instance with enzymes involved in the formation of lipid-linked saccharides, would provide unprecedented atomic-level detail of its inhibitory action. nih.gov

Complementary to Cryo-EM, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for studying the dynamics of these interactions in solution. inext-discovery.eu Solution NMR can map the binding interface between this compound and its target, revealing which specific amino acid and fatty acid residues are critical for the interaction. nih.gov Solid-state NMR would be particularly valuable for examining the conformation and orientation of this compound when inserted into model lipid bilayers, mimicking the bacterial membrane environment. inext-discovery.eu These advanced structural insights are invaluable for the rational design of new antibiotic variants. researchgate.net

Comprehensive Omics Approaches for Mechanism Elucidation

Current knowledge indicates that this compound's primary mechanism of action is the inhibition of cell wall synthesis by interfering with the formation of lipid-linked saccharides. smolecule.comnih.gov While this provides a clear primary target, the full cellular response to this compound exposure is likely more complex. The application of comprehensive "omics" technologies can provide a systems-level view of the antibiotic's impact on bacterial cells.

Transcriptomics (RNA-seq) and proteomics can be employed to analyze the global changes in gene and protein expression in bacteria upon treatment with this compound. Such studies on other antimicrobial peptides (AMPs) have revealed wide-ranging alterations in cellular metabolism and stress response pathways. scispace.com This approach could uncover secondary or downstream effects of this compound, potentially identifying novel targets or resistance mechanisms. For example, significant upregulation of specific membrane transporters or stress-response chaperones could point to cellular strategies for mitigating the antibiotic's effects. Metabolomics, the study of the complete set of small-molecule metabolites, could further detail the metabolic perturbations caused by the blockage of cell wall precursor synthesis.

Rational Design of Next-Generation this compound Analogs

With a detailed crystal structure and an established primary mechanism, this compound is an excellent candidate for rational design and semi-synthetic modification. researchgate.netrsc.org The goal is to create new analogs with improved properties, such as enhanced potency, greater stability, or a modified spectrum of activity.

Structural insights can guide specific modifications. nih.gov For example, the fatty acid tail of this compound is crucial for its activity. researchgate.net Synthesizing analogs with varied fatty acid chain lengths, branching, or degrees of unsaturation could optimize membrane insertion and interaction. tandfonline.com The peptide core contains several non-canonical amino acids, including pipecolinic acid and β-methylaspartate. researchgate.net Site-directed mutagenesis of the biosynthetic gene cluster or total chemical synthesis could allow for the substitution of these residues to probe their role in target binding and structural integrity. The key would be to preserve the residues directly involved in coordinating the essential calcium ion, as these are critical for maintaining the active conformation. researchgate.net The successful rational design of analogs for other non-ribosomal peptides like tridecaptin A1 demonstrates the feasibility and power of this approach. rsc.org

Development of High-Throughput Screening Assays for Target Interaction

To accelerate the discovery of new this compound analogs or synergistic compounds, the development of high-throughput screening (HTS) assays is essential. bmglabtech.com These assays can be designed to rapidly test large chemical libraries for their ability to either mimic, enhance, or inhibit the activity of this compound. nih.gov

A biochemical HTS assay could be developed based on the interaction between this compound and its molecular target. For instance, using technologies like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or AlphaScreen, an assay could be designed to measure the disruption of the this compound-target complex by a test compound. medinadiscovery.comnih.gov This would require the purification of the target protein and labeled this compound.

Alternatively, cell-based HTS assays offer the advantage of screening in a more biologically relevant context. sci-hub.se A phenotypic screen could identify compounds that are synergistic with a sub-lethal concentration of this compound, effectively lowering its minimum inhibitory concentration (MIC). Such screens could uncover compounds that, for example, increase membrane permeability or inhibit efflux pumps, making the bacteria more susceptible to this compound.

Research AreaProposed MethodologyObjectivePotential Impact
Advanced Structural Studies Cryo-EM, Solution & Solid-State NMRDetermine the 3D structure of this compound bound to its bacterial target(s) (e.g., enzymes in the cell wall synthesis pathway).Provide atomic-level understanding of the mechanism of action, guiding rational drug design.
Comprehensive Omics Transcriptomics (RNA-seq), Proteomics, MetabolomicsMap the global cellular response of bacteria to this compound exposure.Identify secondary targets, downstream effects, and potential resistance mechanisms.
Rational Analog Design Semi-synthesis, Total chemical synthesisCreate novel this compound analogs with modified fatty acid tails or peptide cores.Develop next-generation antibiotics with improved potency, stability, or spectrum of activity.
High-Throughput Screening TR-FRET, AlphaScreen, Phenotypic cell-based assaysScreen large compound libraries to find molecules that modulate this compound's activity.Discover synergistic compounds or new chemical scaffolds that mimic this compound's function.
Biochemical Probe Live-cell imaging, Glycosylation pathway analysisUtilize this compound to study N-linked glycosylation in mammalian cells.Provide a tool for cell biologists to investigate the role of specific glycosylation steps in health and disease.
New Biological Activities In vitro/in vivo assays against parasites, viruses, and cancer cellsInvestigate the potential of this compound beyond its antibacterial role.Expand the therapeutic potential of this compound to new disease areas like parasitic infections or oncology.

Exploration of this compound as a Biochemical Probe in Cell Biology

The mechanism of this compound—inhibiting the formation of dolichyl phosphate-linked monosaccharides—is not exclusive to bacteria. nih.gov This same pathway, involving dolichol phosphate (B84403), is a fundamental part of N-linked glycosylation in eukaryotes, including mammalian cells. nih.govmpg.de This dual activity opens up the exciting possibility of using this compound as a biochemical probe to study this crucial cellular process.

N-linked glycosylation is essential for the proper folding, stability, and function of a vast number of proteins. nih.gov By selectively inhibiting the synthesis of dolichyl phosphate mannose and dolichyl phosphate glucose, this compound can be used to investigate the consequences of disrupting the early stages of the glycosylation pathway. nih.gov Researchers could use this compound in cell culture models to explore the role of proper glycosylation in processes like protein trafficking, cell signaling, and cell-cell adhesion. nih.gov By creating fluorescently-labeled or biotin-tagged versions of this compound, it could also be developed into a probe for imaging the localization of its target enzymes within the cell. mit.edu

Potential for New Biological Activities beyond Anti-infectives

While this compound is primarily known as an antibiotic, preliminary research has already indicated it possesses other biological activities. ajmb.org A notable finding is its antitrypanosomal activity, suggesting potential applications against parasitic diseases. medkoo.comresearchgate.net The mode of action against trypanosomes is thought to involve interaction with the parasite's membrane-lipid layer. researchgate.net

Furthermore, as a lipopeptide that interacts with cell membranes and inhibits glycosylation, this compound shares characteristics with molecules known to have anticancer or antiviral properties. ajmb.orgajmb.org Many cancer cells exhibit altered glycosylation patterns on their surface, and disrupting these glycans can be a therapeutic strategy. nih.gov Similarly, the entry of many viruses into host cells is dependent on specific interactions with cell surface glycoproteins. By modulating glycosylation, this compound could potentially interfere with these processes. Future research should systematically screen this compound against a panel of cancer cell lines and viruses to explore these potential new therapeutic avenues. The broad family of antimicrobial peptides, to which lipopeptides belong, is increasingly recognized for a wide array of biological functions, including immunomodulation and wound healing, marking a promising frontier for this compound research. mit.edujabonline.in

Q & A

Q. How to validate this compound’s proposed molecular targets across multiple model organisms?

  • Methodological Answer : Use CRISPR-Cas9 knockouts in C. elegans or zebrafish models to confirm target essentiality. Cross-validate with RNA-Seq datasets from treated vs. untreated samples. Apply STRING-DB for pathway enrichment analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.